molecular formula C17H19Cl2N3O2 B2468129 1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide CAS No. 338981-05-8

1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

Cat. No. B2468129
M. Wt: 368.26
InChI Key: GANJEJGHTFICKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For instance, the dichlorobenzyl group could potentially be introduced through a Friedel-Crafts alkylation . The dimethylamino group might be added through a reaction with dimethylamine . The carboxamide group could potentially be formed through a reaction with an amine and a carboxylic acid or its derivative .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzene ring suggests that the compound could have some degree of aromaticity. The electron-donating dimethylamino group and electron-withdrawing carboxamide group could have interesting effects on the electronic structure of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the dichlorobenzyl group could potentially undergo further reactions with nucleophiles. The carboxamide group might be hydrolyzed under acidic or basic conditions to yield a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the carboxamide and the dimethylamino group could enhance its solubility in polar solvents .

Future Directions

The study and application of this compound could potentially be a fruitful area of research, given its interesting structure. Its synthesis and properties could be further explored, and if it’s intended to be a drug, studies could be conducted to investigate its pharmacological activity and toxicity .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]-N-[2-(dimethylamino)ethyl]-6-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19Cl2N3O2/c1-21(2)9-8-20-17(24)12-6-7-16(23)22(10-12)11-13-14(18)4-3-5-15(13)19/h3-7,10H,8-9,11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANJEJGHTFICKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CN(C(=O)C=C1)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,6-dichlorobenzyl)-N-[2-(dimethylamino)ethyl]-6-oxo-1,6-dihydro-3-pyridinecarboxamide

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